molecular formula C6H13NO2 B3317657 (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine CAS No. 96894-67-6

(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine

Cat. No. B3317657
CAS RN: 96894-67-6
M. Wt: 131.17 g/mol
InChI Key: KSUOODHGNBDGGQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine, also known as TMDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMDA is a chiral compound, meaning it has two enantiomers that have different biological effects. The compound has been widely studied for its potential use in drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine is not fully understood, but it is believed to act by modulating neurotransmitter systems in the brain. (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine has been shown to increase the release of acetylcholine and dopamine, two neurotransmitters that are important for cognitive function.
Biochemical and Physiological Effects:
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine has been shown to have a number of biochemical and physiological effects in animal models. These include reducing oxidative stress, increasing antioxidant activity, and reducing inflammation. (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine has also been shown to improve mitochondrial function, which is important for energy production in cells.

Advantages and Limitations for Lab Experiments

(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively safe, with no known toxicity at therapeutic doses. However, one limitation of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine is that it is a chiral compound, meaning that the two enantiomers have different biological effects. This can complicate experiments and make it difficult to interpret results.

Future Directions

There are several potential future directions for research on (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine. One area of interest is in the development of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine-based drugs for the treatment of neurological disorders. Another area of research is in understanding the mechanism of action of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine and its effects on neurotransmitter systems in the brain. Additionally, there is interest in exploring the potential of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine as a therapeutic agent in other areas, such as cancer and cardiovascular disease.

Scientific Research Applications

(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine has been studied extensively for its potential as a drug candidate in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine has neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

(4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2)8-4-5(7-3)9-6/h5,7H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOODHGNBDGGQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine

CAS RN

96894-67-6
Record name 96894-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
Reactant of Route 2
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
Reactant of Route 3
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
Reactant of Route 4
Reactant of Route 4
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
Reactant of Route 5
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
Reactant of Route 6
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.